4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid
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Overview
Description
4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a methoxy group and a carbamoyl group linked to a cyanocyclopentyl moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps:
Formation of the Cyanocyclopentyl Intermediate: The initial step involves the preparation of 1-cyanocyclopentane, which can be synthesized through the reaction of cyclopentylamine with cyanogen bromide under basic conditions.
Carbamoylation: The cyanocyclopentyl intermediate is then reacted with an appropriate isocyanate to form the carbamoyl derivative.
Methoxylation of Benzoic Acid: Separately, 3-methoxybenzoic acid is prepared by methylation of 3-hydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base.
Coupling Reaction: Finally, the carbamoyl intermediate is coupled with the methoxybenzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, elevated temperature and pressure.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products
Oxidation: 4-{[(1-Cyanocyclopentyl)carbamoyl]hydroxy}-3-methoxybenzoic acid.
Reduction: 4-{[(1-Aminocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the carbamoyl and nitrile groups suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid exerts its effects would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The nitrile group could participate in nucleophilic addition reactions, while the carbamoyl group might form hydrogen bonds with active site residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: Similar structure but with a fluorophenyl group instead of a cyanocyclopentyl group.
4-Chloro-3-methoxybenzoic acid: Lacks the carbamoyl and cyanocyclopentyl groups, simpler structure.
3-Methoxybenzoic acid: Basic structure without additional functional groups.
Uniqueness
4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid is unique due to the presence of both a cyanocyclopentyl group and a carbamoyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-13-8-11(15(20)21)4-5-12(13)23-9-14(19)18-16(10-17)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOYMXWIMJEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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